molecular formula C19H16ClN5O2 B2931301 N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine CAS No. 1251577-53-3

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

Cat. No.: B2931301
CAS No.: 1251577-53-3
M. Wt: 381.82
InChI Key: QOEQQIXLMQYNTH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-10-4-6-13-17(24-12-5-7-16(26-3)15(20)8-12)14(9-21-18(13)22-10)19-23-11(2)25-27-19/h4-9H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEQQIXLMQYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

This compound belongs to the naphthyridine class, which is known for diverse biological activities. The presence of a chloro group and methoxy group on the phenyl ring, along with a 1,2,4-oxadiazole moiety, contributes to its unique pharmacological profile.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular:

  • Mechanism of Action : Naphthyridines may exert their anticancer effects by inhibiting DNA topoisomerases and inducing apoptosis in cancer cells. The introduction of various substituents can enhance their cytotoxicity against different cancer cell lines.
CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa2.1
Another Naphthyridine DerivativeMCF-71.5

Studies show that derivatives with electron-withdrawing groups like chloro enhance cytotoxicity compared to those with electron-donating groups. For instance, the aforementioned compound demonstrated potent activity against HeLa cells with an IC50 value of 2.1 µM.

Antibacterial Activity

The antibacterial potential of naphthyridine derivatives has also been explored:

  • Activity Against Bacteria : Compounds in this class have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli10
Another Naphthyridine DerivativeS. aureus15

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Other Biological Activities

In addition to anticancer and antibacterial properties, naphthyridine derivatives have been investigated for various other biological activities:

  • Anti-inflammatory : Some studies suggest that these compounds can inhibit inflammatory pathways.
  • Analgesic : Certain derivatives have shown promise in pain relief models.
  • Antiviral : Initial screenings indicate potential activity against viral pathogens.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study 1 : A study on a related naphthyridine derivative demonstrated significant inhibition of tumor growth in vivo models.
  • Case Study 2 : Another investigation revealed that modifications at the 7-position of the naphthyridine ring enhanced both anticancer and antibacterial activities.

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